molecular formula C20H18FNO2S B302143 3-(4-Fluorobenzyl)-5-(4-isopropylbenzylidene)-1,3-thiazolidine-2,4-dione

3-(4-Fluorobenzyl)-5-(4-isopropylbenzylidene)-1,3-thiazolidine-2,4-dione

Cat. No. B302143
M. Wt: 355.4 g/mol
InChI Key: SQWJVQJWWMEGJG-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Fluorobenzyl)-5-(4-isopropylbenzylidene)-1,3-thiazolidine-2,4-dione, also known as FBT, is a compound with potential applications in the field of medicinal chemistry. It is a thiazolidinedione derivative that has been synthesized and studied for its biological properties.

Mechanism of Action

The mechanism of action of 3-(4-Fluorobenzyl)-5-(4-isopropylbenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism. 3-(4-Fluorobenzyl)-5-(4-isopropylbenzylidene)-1,3-thiazolidine-2,4-dione has been shown to bind to PPARγ and activate its transcriptional activity, leading to the modulation of various genes involved in glucose and lipid metabolism.
Biochemical and Physiological Effects:
3-(4-Fluorobenzyl)-5-(4-isopropylbenzylidene)-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects, including the modulation of glucose and lipid metabolism, the inhibition of cancer cell proliferation, and the reduction of inflammation. 3-(4-Fluorobenzyl)-5-(4-isopropylbenzylidene)-1,3-thiazolidine-2,4-dione has also been found to have antioxidant activity and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

3-(4-Fluorobenzyl)-5-(4-isopropylbenzylidene)-1,3-thiazolidine-2,4-dione has several advantages for use in lab experiments, including its stability, solubility, and low toxicity. However, 3-(4-Fluorobenzyl)-5-(4-isopropylbenzylidene)-1,3-thiazolidine-2,4-dione is also limited by its low bioavailability and poor pharmacokinetic properties, which may affect its efficacy in vivo. In addition, the mechanism of action of 3-(4-Fluorobenzyl)-5-(4-isopropylbenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for research on 3-(4-Fluorobenzyl)-5-(4-isopropylbenzylidene)-1,3-thiazolidine-2,4-dione, including the optimization of its pharmacokinetic properties, the identification of its molecular targets, and the development of analogs with improved efficacy and specificity. 3-(4-Fluorobenzyl)-5-(4-isopropylbenzylidene)-1,3-thiazolidine-2,4-dione may also be studied in combination with other drugs or therapies for the treatment of various diseases. Further research is needed to fully understand the potential applications of 3-(4-Fluorobenzyl)-5-(4-isopropylbenzylidene)-1,3-thiazolidine-2,4-dione in the field of medicinal chemistry.
Conclusion:
3-(4-Fluorobenzyl)-5-(4-isopropylbenzylidene)-1,3-thiazolidine-2,4-dione is a compound with potential applications in the treatment of various diseases, including cancer, diabetes, and inflammation. It has been synthesized and studied for its biological properties, and its mechanism of action is believed to involve the activation of PPARγ. 3-(4-Fluorobenzyl)-5-(4-isopropylbenzylidene)-1,3-thiazolidine-2,4-dione has several advantages for use in lab experiments, but it is also limited by its low bioavailability and poor pharmacokinetic properties. Further research is needed to fully understand the potential applications of 3-(4-Fluorobenzyl)-5-(4-isopropylbenzylidene)-1,3-thiazolidine-2,4-dione and to optimize its efficacy and specificity.

Synthesis Methods

3-(4-Fluorobenzyl)-5-(4-isopropylbenzylidene)-1,3-thiazolidine-2,4-dione can be synthesized using a multistep process that involves the reaction of 4-fluorobenzylamine with ethyl bromoacetate to form an intermediate, which is then reacted with 4-isopropylbenzaldehyde to yield the final product. The synthesis of 3-(4-Fluorobenzyl)-5-(4-isopropylbenzylidene)-1,3-thiazolidine-2,4-dione has been optimized to improve yield and purity, and various analytical techniques have been used to confirm the structure of the compound.

Scientific Research Applications

3-(4-Fluorobenzyl)-5-(4-isopropylbenzylidene)-1,3-thiazolidine-2,4-dione has been studied for its potential applications in the treatment of various diseases, including cancer, diabetes, and inflammation. It has been shown to have anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. 3-(4-Fluorobenzyl)-5-(4-isopropylbenzylidene)-1,3-thiazolidine-2,4-dione has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, 3-(4-Fluorobenzyl)-5-(4-isopropylbenzylidene)-1,3-thiazolidine-2,4-dione has been investigated as a potential therapy for diabetes by improving insulin sensitivity and reducing blood glucose levels.

properties

Product Name

3-(4-Fluorobenzyl)-5-(4-isopropylbenzylidene)-1,3-thiazolidine-2,4-dione

Molecular Formula

C20H18FNO2S

Molecular Weight

355.4 g/mol

IUPAC Name

(5Z)-3-[(4-fluorophenyl)methyl]-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C20H18FNO2S/c1-13(2)16-7-3-14(4-8-16)11-18-19(23)22(20(24)25-18)12-15-5-9-17(21)10-6-15/h3-11,13H,12H2,1-2H3/b18-11-

InChI Key

SQWJVQJWWMEGJG-WQRHYEAKSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F

SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F

Origin of Product

United States

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